

A Comparative Guide to (R)-Linezolid-d3 and Other Linezolid Reference Standards

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Compound of Interest					
Compound Name:	(R)-Linezolid-d3				
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For researchers, scientists, and drug development professionals, the selection of an appropriate reference standard is a critical step in ensuring the accuracy and reliability of analytical data. This guide provides a comprehensive comparison of the **(R)-Linezolid-d3** reference standard with its alternatives, supported by key specifications and detailed experimental protocols for its application.

Data Presentation: Comparison of Linezolid Reference Standards

The selection of a reference standard is contingent on the specific requirements of the analytical method. The following table summarizes the key specifications for **(R)-Linezolid-d3** and its common alternatives, providing a clear basis for comparison.



Feature	(R)- Linezolid- d3	Linezolid- d3	Linezolid (USP)	(R)- Linezolid	Linezolid Related Compound A (USP)
CAS Number	1795786-02- 5[1]	1127120-38- 0[2][3]	165800-03- 3[4][5]	872992-20-6	168828-84-0
Molecular Formula	C16H17D3FN3 O4	C16H17D3FN3 O4	C16H20FN3O4	C16H20FN3O4	C14H16FN5O3
Molecular Weight	340.36	340.4	337.35	337.35	321.31
Typical Purity	≥98% (Chemical Purity)	>95% (HPLC)	≥98%	-	-
Isotopic Purity	-	≥99% deuterated forms (d1-d3)	Not Applicable	Not Applicable	Not Applicable
Primary Use	Chiral separation studies, Isotope dilution mass spectrometry	Internal standard for quantification of Linezolid by GC- or LC-MS	Primary reference standard for assays and quality tests as per USP compendia	Impurity reference standard	Impurity reference standard
Traceability	-	-	USP	USP	USP

Experimental Protocols

The primary application of **(R)-Linezolid-d3** and Linezolid-d3 is as an internal standard in bioanalytical methods for the quantification of Linezolid. Below is a detailed protocol for a typical Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) assay.

Objective:



To accurately quantify the concentration of Linezolid in a biological matrix (e.g., human plasma) using **(R)-Linezolid-d3** or Linezolid-d3 as an internal standard.

Materials and Reagents:

- Linezolid reference standard
- (R)-Linezolid-d3 or Linezolid-d3 internal standard
- Human plasma (or other relevant biological matrix)
- · Acetonitrile (ACN), HPLC grade
- · Formic acid, LC-MS grade
- Water, LC-MS grade
- Polypropylene tubes

Instrumentation:

- High-Performance Liquid Chromatography (HPLC) system
- Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source

Procedure:

- Preparation of Stock Solutions:
 - Prepare a stock solution of Linezolid at a concentration of 1 mg/mL in methanol.
 - Prepare a stock solution of the internal standard ((R)-Linezolid-d3 or Linezolid-d3) at 1 mg/mL in methanol.
- Preparation of Calibration Standards and Quality Control Samples:
 - Serially dilute the Linezolid stock solution with blank plasma to prepare calibration standards at concentrations ranging from 0.1 to 20 μg/mL.



- Prepare quality control (QC) samples at low, medium, and high concentrations in a similar manner.
- Sample Preparation (Protein Precipitation):
 - To 100 μL of plasma sample (calibration standard, QC, or unknown), add 20 μL of the internal standard working solution (e.g., 10 μg/mL in methanol).
 - Add 300 μL of acetonitrile to precipitate plasma proteins.
 - Vortex the mixture for 1 minute.
 - Centrifuge at 10,000 rpm for 10 minutes.
 - Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
 - Reconstitute the residue in 100 μL of the mobile phase.
- LC-MS/MS Analysis:
 - LC Conditions:
 - Column: C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 μm)
 - Mobile Phase A: 0.1% Formic acid in water
 - Mobile Phase B: 0.1% Formic acid in acetonitrile
 - Flow Rate: 0.4 mL/min
 - Injection Volume: 5 μL
 - Gradient: A suitable gradient to ensure separation of Linezolid from matrix components.
 - MS/MS Conditions:
 - Ionization Mode: Positive Electrospray Ionization (ESI+)



Multiple Reaction Monitoring (MRM) transitions:

■ Linezolid: m/z 338.1 → 296.2

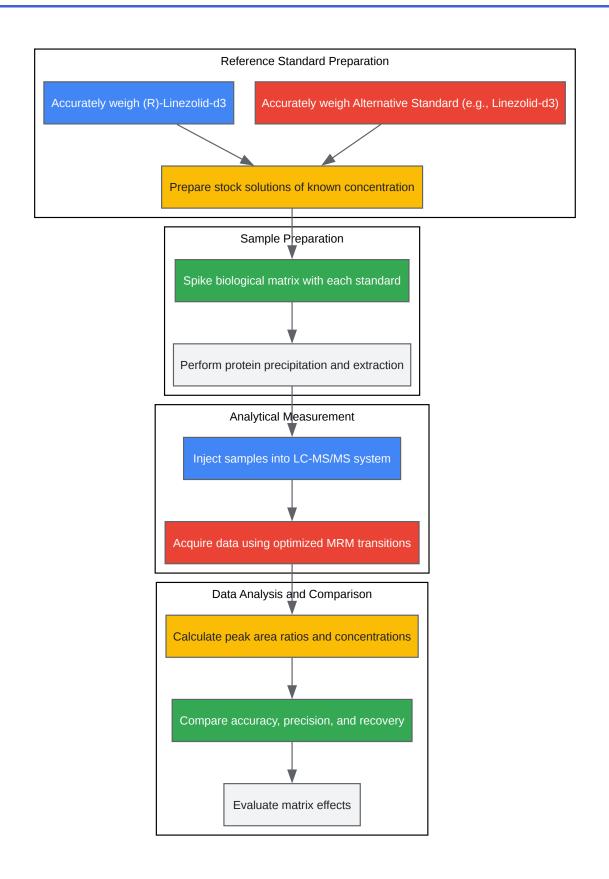
■ Linezolid-d3: m/z 341.1 → 299.2

- Optimize other MS parameters such as collision energy and declustering potential for maximum signal intensity.
- Data Analysis:
 - Integrate the peak areas for Linezolid and the internal standard.
 - Calculate the peak area ratio (Linezolid/Internal Standard).
 - Construct a calibration curve by plotting the peak area ratio against the nominal concentration of the calibration standards.
 - Determine the concentration of Linezolid in the unknown samples by interpolating their peak area ratios from the calibration curve.

Mandatory Visualizations Experimental Workflow for Comparative Analysis

The following diagram illustrates the logical workflow for comparing the performance of different Linezolid reference standards in a typical analytical setting.





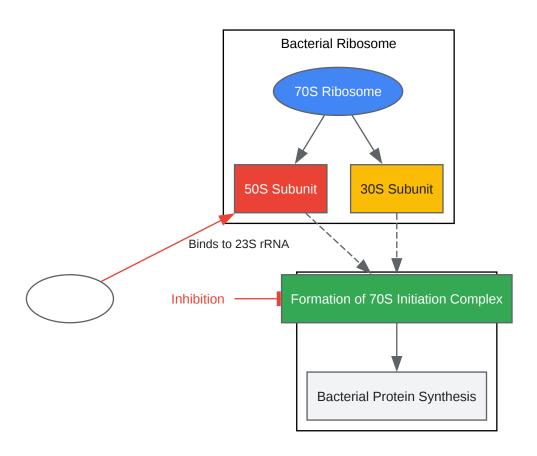
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Caption: Workflow for comparing Linezolid reference standards.



Signaling Pathway of Linezolid's Mechanism of Action

To provide context for the importance of accurate quantification, the following diagram illustrates the mechanism of action of Linezolid.



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Caption: Linezolid's mechanism of inhibiting bacterial protein synthesis.

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References

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